2-{2-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol
Description
The molecule features a piperidine ring substituted with an ethanol group at the 1-position and an isopropyl-methyl-amino-methyl moiety at the 2-position.
Properties
IUPAC Name |
2-[2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-11(2)13(3)10-12-6-4-5-7-14(12)8-9-15/h11-12,15H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVBLQVROAHJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCCN1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves the reaction of piperidine derivatives with isopropyl-methyl-amine and subsequent functionalization to introduce the ethanol group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various halides, acids, and bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{2-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine-2-ethanol (CAS 1484-84-0)
Discussion: Piperidine-2-ethanol lacks the branched isopropyl-methyl-amino group, resulting in lower molecular weight and simpler reactivity.
2-[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol (CAS 1353985-85-9)
| Property | Pyrrolidine Analog | Target Compound |
|---|---|---|
| Molecular Formula | C₁₁H₂₄N₂O | Likely C₁₁H₂₄N₂O (similar backbone) |
| Ring Structure | 5-membered pyrrolidine | 6-membered piperidine |
| Substituent Position | Amino group on pyrrolidine-2-methyl | Amino group on piperidine-2-methyl |
| Molecular Weight | 200.33 g/mol | ~200 g/mol |
Piperidine’s larger ring may offer greater flexibility for target interactions .
2-[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol (CAS 1353975-06-0)
Discussion: The positional isomerism (3- vs. 2-substitution) could significantly impact steric effects and electronic distribution.
2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone (CAS N/A)
| Property | Chloroethanone Derivative | Target Compound |
|---|---|---|
| Molecular Formula | C₁₂H₂₃ClN₂O | Likely C₁₁H₂₄N₂O |
| Functional Group | Chloroethanone | Ethanol |
| Molecular Weight | 246.78 g/mol | ~200 g/mol |
| Reactivity | High (due to chloro and ketone groups) | Moderate (hydroxyl group) |
However, the ethanol group in the target compound improves solubility and reduces toxicity risks .
Key Research Findings and Implications
Structural Flexibility : Piperidine-based compounds (e.g., target compound) exhibit greater conformational flexibility than pyrrolidine analogs, which may enhance interactions with biological targets like GLP-1 receptors (as seen in related patents) .
Positional Isomerism : 2-substituted piperidines (target compound) may offer superior steric compatibility with enzyme active sites compared to 3-substituted isomers .
Safety Profile: Ethanol derivatives (target compound) are likely less hazardous than chloroethanone analogs, which pose higher reactivity and toxicity risks .
Biological Activity
2-{2-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol, a compound featuring a piperidine ring, is recognized for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various therapeutic contexts.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of approximately 209.30 g/mol. The structure includes an isopropyl group and a piperidine moiety, which are often associated with enhanced biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of piperidine can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, certain analogs have demonstrated IC values in the low micromolar range against various cancer cell lines, including colon and breast cancer cells .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Research on related piperidine derivatives indicates activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 4.9 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cancer metabolism and bacterial cell wall synthesis, such as carbonic anhydrase and penicillin-binding proteins .
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, potentially affecting pathways related to pain modulation and anxiety .
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, these compounds can effectively reduce tumor viability .
Case Studies
Several studies have investigated the biological activity of piperidine derivatives:
- Study on Anticancer Activity : In a study evaluating the effects of piperidine derivatives on human cancer cell lines, one derivative exhibited an IC value of 2.76 µM against ovarian cancer cells (OVXF 899), demonstrating significant selectivity towards this cell type .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of related compounds found that some derivatives showed potent activity against both E. coli and S. aureus, with MIC values ranging from 4.9 to 17 µM .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC / MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | Ovarian Cancer (OVXF 899) | 2.76 | |
| Antimicrobial | E. coli | 4.9 | |
| Antimicrobial | S. aureus | 17 |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrase and penicillin-binding proteins |
| Receptor Modulation | Modulates neurotransmitter receptors affecting pain and anxiety |
| Apoptosis Induction | Triggers apoptotic pathways in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
